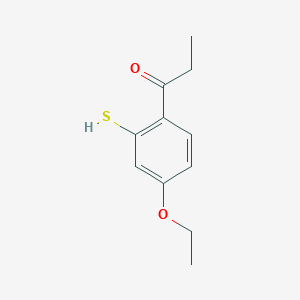
1-(4-Ethoxy-2-mercaptophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxy-2-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol . This compound is characterized by the presence of an ethoxy group, a mercapto group, and a propanone moiety attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(4-Ethoxy-2-mercaptophenyl)propan-1-one typically involves the reaction of 4-ethoxy-2-mercaptophenol with propanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(4-Ethoxy-2-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Ethoxy-2-mercaptophenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s unique functional groups make it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Ethoxy-2-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, leading to modifications in protein structure and function. The ethoxy group and propanone moiety can also participate in various chemical interactions, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
1-(4-Ethoxy-2-mercaptophenyl)propan-1-one can be compared with other similar compounds such as:
1-(4-Methoxy-2-mercaptophenyl)propan-1-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Ethoxy-2-hydroxyphenyl)propan-1-one: Similar structure but with a hydroxy group instead of a mercapto group.
1-(4-Ethoxy-2-aminophenyl)propan-1-one: Similar structure but with an amino group instead of a mercapto group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different functional groups.
Activité Biologique
1-(4-Ethoxy-2-mercaptophenyl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
- Molecular Formula : C12H16O2S
- Molecular Weight : 224.32 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the ethoxy and mercapto groups enhances its reactivity and potential for biological interactions.
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell growth in breast cancer cell lines, with IC50 values ranging from 10 to 33 nM. These findings suggest that the compound may interfere with cellular processes such as tubulin polymerization, which is crucial for mitosis.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | MDA-MB-231 (triple-negative breast cancer) | 23–33 |
| CA-4 (reference compound) | MCF-7 (ER positive) | 3.9 |
Tubulin Destabilization
The compound's mechanism includes inhibition of tubulin assembly, leading to cell cycle arrest and apoptosis in cancer cells. This effect is particularly notable in studies where compounds were shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics.
Study on Antiproliferative Activity
A study evaluated various derivatives of phenylpropanones, including this compound. The results indicated that compounds with electron-donating groups exhibited enhanced antiproliferative effects compared to their counterparts with electron-withdrawing groups. This underscores the importance of substituent characteristics in modulating biological activity.
Flow Cytometry Analysis
Flow cytometry was employed to analyze the cell cycle effects of this compound on MCF-7 cells. Results indicated a significant accumulation of cells in the G2/M phase, suggesting that the compound effectively halts cell cycle progression prior to mitosis.
Propriétés
Formule moléculaire |
C11H14O2S |
|---|---|
Poids moléculaire |
210.29 g/mol |
Nom IUPAC |
1-(4-ethoxy-2-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C11H14O2S/c1-3-10(12)9-6-5-8(13-4-2)7-11(9)14/h5-7,14H,3-4H2,1-2H3 |
Clé InChI |
CYSIBDJJPTVLJW-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=C(C=C1)OCC)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















